11-thia-9,20-diazapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2(10),3,8,13,15,17,19-octaen-19-amine
Description
9,10-dihydro-8H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine is a complex organic compound with a unique fused ring structure
Properties
Molecular Formula |
C17H13N3S |
|---|---|
Molecular Weight |
291.4g/mol |
IUPAC Name |
11-thia-9,20-diazapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2(10),3,8,13,15,17,19-octaen-19-amine |
InChI |
InChI=1S/C17H13N3S/c18-16-11-6-2-1-5-10(11)15-14(20-16)12-8-9-4-3-7-13(9)19-17(12)21-15/h1-2,5-6,8H,3-4,7H2,(H2,18,20) |
InChI Key |
QGDYWWHDSZDGBA-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(N=C2C1)SC4=C3N=C(C5=CC=CC=C54)N |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC4=C3N=C(C5=CC=CC=C54)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dihydro-8H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine typically involves multi-step reactions starting from simpler precursors. One common approach involves the reaction of 3-cyanopyridine-2(1H)-thiones with ethyl chloroacetate and chloroacetamide to form amino-substituted thieno derivatives . These intermediates can then undergo further cyclization and functionalization to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
9,10-dihydro-8H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
9,10-dihydro-8H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9,10-dihydro-8H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the functional groups present on the compound and its derivatives. Detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another fused ring compound with potential biological activities.
Thieno[3,4-b]pyridine: Known for its use in medicinal chemistry.
Uniqueness
9,10-dihydro-8H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine is unique due to its specific ring structure, which imparts distinct chemical and physical properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
